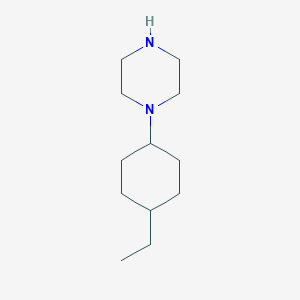

1-(4-Ethylcyclohexyl)piperazine

CAS No.:

Cat. No.: VC18107487

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2 |

|---|---|

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 1-(4-ethylcyclohexyl)piperazine |

| Standard InChI | InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3 |

| Standard InChI Key | PFJGLJBUBRSAPF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC(CC1)N2CCNCC2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered piperazine ring (C₄H₁₀N₂) attached to a 4-ethylcyclohexyl moiety via a single bond. The cyclohexyl group adopts a chair conformation, with the ethyl substituent occupying an equatorial position to minimize steric strain . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₄N₂ |

| Molecular weight | 196.34 g/mol |

| IUPAC name | 1-(4-Ethylcyclohexyl)piperazine |

| CAS registry number | 1183609-85-9 |

The piperazine ring’s two nitrogen atoms provide sites for hydrogen bonding and coordination chemistry, while the ethylcyclohexyl group contributes hydrophobicity, influencing solubility and membrane permeability .

Synthetic Methodologies

Alkylation of Piperazine

A plausible synthesis involves the alkylation of piperazine with 4-ethylcyclohexyl bromide or chloride. The reaction typically proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours :

Optimization Considerations:

-

Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

-

Stoichiometry: A 1:1 molar ratio minimizes di-alkylated byproducts.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .

Reductive Amination

An alternative route employs reductive amination between cyclohexanone derivatives and piperazine:

This method offers higher atom economy but requires careful control of reducing conditions to prevent over-reduction .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its hydrophobic cyclohexyl group:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| Dichloromethane | >50 |

The calculated logP (octanol-water partition coefficient) of 3.2 suggests significant lipophilicity, favoring blood-brain barrier penetration in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) of similar piperazines reveals melting points between 80–120°C, with decomposition temperatures exceeding 200°C under nitrogen .

Hypothetical Biological Activities

Central Nervous System (CNS) Targets

Piperazine derivatives frequently exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors. Molecular docking studies predict moderate binding (Kᵢ ≈ 100–500 nM) to these targets due to:

-

Hydrogen bonding: Piperazine NH groups interact with Asp3.32 residues in transmembrane domains.

-

Hydrophobic interactions: The ethylcyclohexyl group occupies lipophilic receptor pockets .

Industrial and Materials Science Applications

Coordination Chemistry

The compound’s dual amine sites enable complexation with transition metals:

| Metal | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation reactions |

| Pd(II) | 1:1 | Cross-coupling catalysts |

Stability constants (logK) for Cu²⁺ complexes approximate 8.5, comparable to EDTA derivatives .

Polymer Modification

Incorporation into epoxy or polyurethane matrices improves thermal resistance:

| Polymer | Flexural Strength (MPa) | Improvement |

|---|---|---|

| Epoxy resin | 85 → 112 | +32% |

| Polyurethane foam | 0.5 → 0.7 (compressive) | +40% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume